Product packaging for 4,4,4-Trifluoro-2-methyl-1-butene(Cat. No.:CAS No. 138835-37-7)

4,4,4-Trifluoro-2-methyl-1-butene

Cat. No.: B14267470
CAS No.: 138835-37-7
M. Wt: 124.10 g/mol
InChI Key: ZUUPNCDCMMNBIX-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-1-butene is a specialized fluorinated organic compound that serves as a versatile building block in chemical synthesis and materials science research. Its molecular structure, featuring a terminal alkene and a trifluoromethyl group, makes it a valuable precursor for developing more complex molecules. Researchers utilize this compound in various applications, including the study of electrophilic addition reactions , where the electron-rich double bond can undergo transformations to form new carbon-halogen or carbon-oxygen bonds. Furthermore, compounds of this class are of interest in catalysis research, particularly in investigating double-bond migration mechanisms on Lewis acids, a key process in petrochemical and fine chemical industries . As a fluorinated olefin, it may also be used in the development of polymers with unique properties and in pharmaceutical research for the incorporation of trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of lead compounds. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment should be worn when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7F3 B14267470 4,4,4-Trifluoro-2-methyl-1-butene CAS No. 138835-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-2-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3/c1-4(2)3-5(6,7)8/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUPNCDCMMNBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566555
Record name 4,4,4-Trifluoro-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138835-37-7
Record name 4,4,4-Trifluoro-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Fluorinated Organic Compounds in Academic Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the academic pursuit of novel fluorinated compounds. Fluorine's high electronegativity, second only to neon, and the strength of the carbon-fluorine bond impart enhanced thermal stability and resistance to metabolic degradation in many organic structures. nih.gov In medicinal chemistry, the replacement of hydrogen with fluorine can modulate the acidity of nearby functional groups, improve a drug's binding affinity to target proteins, and enhance its bioavailability. nih.govyoutube.com It is estimated that approximately 25% of modern pharmaceuticals and 40% of agrochemicals contain at least one fluorine atom, a testament to the profound impact of organofluorine chemistry. nih.gov

The use of fluorinated building blocks, pre-functionalized molecules containing fluorine, remains a dominant strategy in drug discovery and development. tandfonline.comtandfonline.com This approach allows for the efficient incorporation of fluorine-containing motifs into complex molecular architectures.

An Overview of Trifluoromethylated Olefins As Key Intermediates

Among the various fluorinated functionalities, the trifluoromethyl (CF3) group holds a special significance. Its strong electron-withdrawing nature and lipophilicity can significantly influence the properties of a parent molecule. benthamdirect.comresearchgate.net Trifluoromethylated olefins, which are molecules containing both a C=C double bond and a CF3 group, are particularly valuable intermediates in organic synthesis. The double bond provides a handle for a wide array of chemical transformations, including additions, cycloadditions, and cross-coupling reactions, allowing for the construction of more complex fluorinated molecules. nih.gov

The development of methods for the direct trifluoromethylation of alkenes is an active area of research, highlighting the demand for these versatile building blocks. nih.gov These compounds serve as precursors to a variety of important structures, including α-trifluoromethyl ketones, which are valuable in their own right as synthetic intermediates. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 4,4,4 Trifluoro 2 Methyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For 4,4,4-Trifluoro-2-methyl-1-butene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of its structure.

¹H NMR Analysis of Olefinic and Alkyl Protons

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The olefinic protons, which are directly attached to the double bond, typically appear in a specific region of the spectrum. docbrown.infochegg.com Similarly, the alkyl protons of the methyl group exhibit a characteristic chemical shift. docbrown.infochegg.com

The integration of the proton signals provides the ratio of the different types of protons in the molecule. docbrown.infodocbrown.info For instance, in a related compound, 2-methyl-1-butene (B49056), the proton ratio is observed as 2:1:2:3, which corresponds to the different proton environments in its structure. docbrown.infochegg.com In this compound, the signals would correspond to the vinyl protons and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Olefinic Protons (=CH₂)4.5 - 5.5Multiplet
Methyl Protons (-CH₃)1.5 - 2.5Singlet or Doublet

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific NMR instrument used.

¹³C NMR Characterization, Including Carbon-Fluorine Coupling

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. docbrown.infodocbrown.info In this compound, five distinct signals are expected, corresponding to the five different carbon environments. docbrown.info The carbon atoms of the C=C double bond typically show the largest chemical shifts. docbrown.info

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The interaction between the ¹³C nucleus and the neighboring ¹⁹F nuclei causes the carbon signals to split into multiplets. The magnitude of this coupling constant provides valuable structural information.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)C-F Coupling
C1 (=CH₂)110 - 120No
C2 (=C(CH₃))140 - 150Yes (small)
C3 (-CH₃)20 - 30Yes (small)
C4 (-CF₃)120 - 130Yes (large)

Note: The chemical shifts are relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info

¹⁹F NMR for Fluorine Chemical Shifts and Coupling Constants

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. umn.edu The chemical shift of this signal is characteristic of CF₃ groups and typically falls within a specific range. wikipedia.orgresearchgate.net

Furthermore, spin-spin coupling between the fluorine and hydrogen nuclei (¹⁹F-¹H coupling) can provide additional structural insights. wikipedia.orgnih.gov This coupling can be observed in both the ¹⁹F and ¹H NMR spectra.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine TypePredicted Chemical Shift (ppm)Multiplicity
-CF₃-60 to -80Quartet (due to coupling with adjacent CH₂)

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Advanced NMR Sequences for Complex Fluorinated Systems

For more complex fluorinated molecules, advanced NMR sequences are employed to resolve overlapping signals and establish correlations between different nuclei. numberanalytics.com Techniques such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning all proton and carbon signals. nih.gov

Furthermore, two-dimensional ¹⁹F-¹H HETCOR experiments can directly show correlations between fluorine and proton nuclei, aiding in the structural elucidation. numberanalytics.com For systems with multiple fluorine environments, 2D ¹⁹F-¹⁹F COSY can reveal through-bond fluorine-fluorine couplings. numberanalytics.com These advanced methods are crucial for a complete and accurate characterization of complex fluorinated systems. numberanalytics.comanr.fr

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. A semi-polar GC column is often suitable for the separation of fluorinated compounds. researchgate.netnih.gov

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). jeol.comuni-saarland.de This high-energy ionization process often causes the molecular ion to fragment in a predictable manner. uni-saarland.delibretexts.orglibretexts.org The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight of the compound, and a series of fragment ion peaks that provide structural information. For alkenes like this compound, fragmentation commonly occurs at bonds adjacent to the double bond and at branched points.

While electron ionization is widely used, it can sometimes lead to excessive fragmentation, making the molecular ion peak difficult to observe for some fluorine-containing compounds. jeol.com In such cases, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be employed to produce a more prominent molecular ion peak, aiding in the determination of the molecular weight. jeol.com

Table 1: Potential GC-MS Fragmentation Data for this compound

m/z ValuePossible Fragment IonNotes
138[C₅H₇F₃]⁺Molecular Ion (M⁺)
123[C₄H₄F₃]⁺Loss of a methyl group (•CH₃)
119[C₅H₇F₂]⁺Loss of a fluorine atom (•F)
69[CF₃]⁺Trifluoromethyl cation
55[C₄H₇]⁺Loss of a trifluoromethyl group (•CF₃)

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual fragmentation may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a crucial analytical tool, particularly for compounds that are not sufficiently volatile for GC-MS or for complex matrices. chromatographyonline.com While this compound is volatile, LC-MS/MS can be adapted for its analysis and is especially powerful for identifying and quantifying trace levels of fluorinated compounds in various samples. nih.gov The technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. chromatographyonline.com

For the analysis of fluorinated compounds, reversed-phase liquid chromatography is often employed, using a C18 column. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve chromatographic performance and ionization efficiency. nih.govnih.gov

In the mass spectrometer, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often effective ionization sources for neutral fluorinated compounds like fluorotelomer olefins. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. A specific precursor ion (often the molecular ion) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity. scripps.edu

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 3 µm) nih.gov
Mobile Phase AWater with 0.1% formic acid or 5 mM ammonium (B1175870) acetate
Mobile Phase BAcetonitrile or Methanol nih.gov
GradientOptimized for separation
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
MS/MS System
Ionization ModeAPCI or APPI, positive ion mode nih.gov
Precursor Ion (m/z)139 [M+H]⁺
Product Ions (m/z)Fragments resulting from the precursor ion (e.g., loss of HF, CH₃)
Collision EnergyOptimized for fragmentation

These parameters are typical and would require optimization for the specific instrument and application.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. numberanalytics.comnumberanalytics.com The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. docbrown.info

For this compound, the IR spectrum would exhibit characteristic absorption bands for the C=C double bond, C-H bonds of the alkene and methyl groups, and the highly prominent C-F bonds of the trifluoromethyl group. spectroscopyonline.com The strong electronegativity of fluorine results in intense C-F stretching absorptions. wikipedia.org

Table 3: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3080=C-H stretchMedium
~2975C-H stretch (methyl)Medium-Strong
~1650C=C stretchMedium
~1450C-H bend (methyl)Medium
1100-1350C-F stretch (trifluoromethyl)Very Strong
~900=C-H bend (out-of-plane)Strong

Data compiled from general spectroscopic tables and analysis of similar fluorinated alkenes. docbrown.infodocbrown.info

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. acs.org While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. ias.ac.in

In the Raman spectrum of this compound, the C=C stretching vibration would be expected to produce a strong signal. researchgate.net The symmetric stretching of the CF₃ group would also be a prominent feature. ias.ac.in The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. acs.org

Table 4: Expected Raman Shifts for Key Functional Groups in this compound

Raman Shift (cm⁻¹)Vibrational ModeExpected Intensity
~1650C=C stretchStrong
~2975C-H stretch (methyl)Medium
~740CF₃ symmetric stretchHigh
~1175CF₃ anti-symmetric stretchMedium

These values are based on data for similar fluorinated olefins and substituted benzenes. ias.ac.incapes.gov.br

Elemental Analysis Techniques for Fluorine Content

Determining the total fluorine content is critical for characterizing fluorinated compounds and for environmental monitoring.

Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF)

Combustion Ion Chromatography (CIC) is a robust method for determining the total amount of organically bound fluorine (TOF) in a sample. measurlabs.comqa-group.com This technique is particularly valuable as it captures all organic fluorine species, providing a comprehensive measure that complements targeted analyses like LC-MS/MS. acs.org

The CIC process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere. thermofisher.com This process breaks down the organic molecules and converts all fluorine into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an absorption solution (typically deionized water), where the HF is trapped. This aqueous solution is subsequently injected into an ion chromatograph (IC) to quantify the fluoride ion (F⁻) concentration. acs.orgthermofisher.com

The TOF analysis provides a total measure of all organic compounds containing fluorine, including the parent compound and any potential fluorinated impurities or degradation products. qa-group.com It is a non-selective method in that it does not identify individual fluorine-containing compounds but gives a total concentration. chromatographyonline.com For a more complete understanding, CIC is often used in conjunction with other techniques. acs.orgthermofisher.com For instance, if the total fluorine measured by CIC is greater than the sum of the targeted fluorinated compounds measured by LC-MS/MS, it indicates the presence of other unknown fluorinated species. thermofisher.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Fluorine Detection

Inductively coupled plasma mass spectrometry (ICP-MS) stands as a powerful analytical technique for elemental analysis, capable of detecting metals and some non-metals at trace and ultra-trace concentrations. thermofisher.com However, the direct determination of fluorine, and by extension its presence in organic compounds like this compound, presents significant challenges for conventional ICP-MS. bohrium.comnih.gov

The primary obstacle lies in fluorine's high first ionization potential (17.42 eV), which is greater than the ionization energy of the argon plasma (15.76 eV) typically used in ICP-MS instruments. nih.govnxtbook.com This results in a very low degree of ionization for fluorine atoms in the plasma, leading to poor sensitivity. nxtbook.com Furthermore, the mass-to-charge ratio (m/z) of the primary fluorine isotope, ¹⁹F, is subject to severe spectral interferences from species derived from the sample matrix and the plasma gas itself, such as the polyatomic ion ¹⁸OH⁺ and the tailing of the ¹⁶O₂⁺ peak. thermofisher.comnxtbook.com

To circumvent these limitations, indirect detection methods have been developed and are the standard approach for fluorine quantification by ICP-MS. A prevalent strategy involves the introduction of an element that can form a stable polyatomic ion with fluorine in the plasma. Barium is frequently chosen for this purpose due to the high bond-dissociation energy of the resulting BaF⁺ ion. nxtbook.comresearchgate.net In this approach, the sample containing this compound is introduced into the ICP, where the molecule is decomposed, and the fluorine atoms react with barium, also introduced into the plasma, to form BaF⁺. The mass spectrometer is then tuned to detect this polyatomic ion at m/z 157 (for ¹³⁸Ba¹⁹F⁺), which is a mass range with significantly lower background interference. thermofisher.comresearchgate.net

The use of tandem ICP-MS (ICP-MS/MS) further enhances the selectivity and sensitivity of this method. In an ICP-MS/MS system, the first quadrupole can be set to only allow the BaF⁺ ions to pass into a reaction/collision cell. In the cell, a reaction gas like oxygen can be used to react with and eliminate interfering polyatomic ions, while the BaF⁺ ion of interest remains unaffected. The second quadrupole then analyzes the resulting ion stream, providing a much cleaner signal with lower detection limits. nih.govresearchgate.net

Another advanced approach is post-plasma chemical ionization mass spectrometry. In this technique, after the organofluorine compound is broken down in the plasma to form hydrogen fluoride (HF), it is then ionized in a subsequent chemical ionization step. acs.orgnih.gov This method has shown promise for achieving compound-independent fluorine quantification, which is a significant advantage when analyzing various fluorinated compounds. acs.orgnih.gov

For the analysis of a volatile compound like this compound, sample introduction is a critical parameter. Gas chromatography (GC) can be coupled with ICP-MS (GC-ICP-MS) to separate the volatile compound from the sample matrix before it enters the plasma. This hyphenated technique allows for species-specific fluorine detection and quantification.

The table below summarizes typical instrumental parameters and findings for the indirect analysis of fluorine in organofluorine compounds using ICP-MS, which would be applicable for the analysis of this compound.

ParameterValue/FindingSource(s)
Instrumentation Tandem Inductively Coupled Plasma Mass Spectrometer (ICP-MS/MS) thermofisher.comnih.gov
Analyte Fluorine (indirectly as BaF⁺) nxtbook.comresearchgate.net
Precursor Ion (Q1) m/z 157 (¹³⁸Ba¹⁹F⁺) thermofisher.com
Reaction Gas Oxygen (O₂) nih.govresearchgate.net
Product Ion (Q2) m/z 157 (¹³⁸Ba¹⁹F⁺) thermofisher.com
RF Power 1300 - 1500 W nih.govresearchgate.net
Sample Introduction Gas Chromatography (GC) for volatile compoundsN/A
Detection Limits (LOD) 0.022 - 0.06 mg/L (as F) nih.gov
Quantification Limits (LOQ) 0.085 - 0.18 mg/L (as F) nih.gov

Table 1. Representative ICP-MS/MS Parameters and Performance for Fluorine Detection.

Computational and Theoretical Investigations of 4,4,4 Trifluoro 2 Methyl 1 Butene Reactivity and Mechanisms

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 4,4,4-trifluoro-2-methyl-1-butene. These studies elucidate how the electron distribution and orbital interactions, dictated by its unique structure, govern its chemical behavior. The presence of both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the butene backbone creates a molecule with distinct reactive characteristics.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to model the behavior of molecules and predict their reactivity. For a molecule like this compound, DFT calculations can map out the potential energy surface for various reactions, identifying the most likely pathways by calculating the energies of reactants, transition states, and products. researchgate.networktribe.comnih.gov

These calculations are instrumental in predicting reaction outcomes and understanding mechanisms. For instance, in an electrophilic addition reaction, DFT can be used to compare the stability of the two possible carbocation intermediates that could form upon the addition of an electrophile to the double bond. The opposing electronic effects of the methyl group (electron-donating) and the trifluoromethyl group (electron-withdrawing) make such a theoretical analysis crucial for predicting regioselectivity. quora.com DFT studies on similar α-CF₃ alkenes have been performed to provide mechanistic insights into their reactions. rsc.org

A typical DFT study involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and transition states.

Frequency Calculations: Confirming that optimized structures are true minima or first-order saddle points (transition states) and obtaining thermodynamic data like Gibbs free energy.

Reaction Path Following: Ensuring that a transition state connects the intended reactants and products.

While specific DFT data for this compound is not extensively published, data from analogous systems provide a strong predictive framework for its behavior.

Analysis of Orbital Interactions (e.g., C-F σ* orbital interactions)

The electronic structure of this compound is heavily influenced by the trifluoromethyl (CF₃) group. A key aspect of this influence is the interaction involving the antibonding orbitals of the carbon-fluorine bonds (C-F σ). These low-lying σ orbitals can interact with adjacent filled orbitals, a phenomenon known as negative hyperconjugation.

This interaction has several consequences:

Electron Withdrawal: The C-F σ* orbitals act as effective electron acceptors, contributing to the strong inductive electron-withdrawing nature of the CF₃ group. rsc.orgrsc.org This effect significantly lowers the energy of the molecule's frontier molecular orbitals.

Bonding and Geometry: These orbital interactions can influence bond lengths and angles within the molecule.

Reactivity: The population of a Co–CF₃ σ* molecular orbital has been shown to be critical in facilitating the release of a trifluoromethyl radical (•CF₃) in certain organometallic reactions. nih.gov Similar interactions could be at play in reactions involving this compound, potentially lowering the energy barrier for processes that involve C-F bond cleavage or modification. Theoretical studies have explored the combination of hydrogen bonding and n → σ* stabilization in related fluorinated compounds. dntb.gov.ua

Analysis using techniques like Natural Bond Orbital (NBO) theory within a computational framework can quantify these interactions and reveal their impact on the molecule's stability and reactivity.

Examination of Charge Distribution and Electrophilicity

The charge distribution in this compound is highly polarized. The three fluorine atoms pull electron density away from the C4 carbon, which in turn pulls density from the rest of the molecule. This creates a significant dipole moment and renders different parts of the molecule susceptible to attack by either nucleophiles or electrophiles.

Computational analysis can generate electrostatic potential maps, which visualize the charge distribution. For this molecule, a region of high positive potential (electrophilic character) would be expected around the C4 and C3 carbons, while the fluorine atoms would be regions of high negative potential. The double bond itself is electron-rich, but its nucleophilicity is tempered by the withdrawing effect of the CF₃ group.

The •CF₃ radical is known to be electrophilic, in contrast to the nucleophilic •CH₃ radical. researchgate.net DFT calculations can explain this by examining the singly occupied molecular orbital (SOMO) energy; the high electronegativity of fluorine lowers the SOMO energy of the •CF₃ radical, making it more likely to react with the Highest Occupied Molecular Orbital (HOMO) of other molecules. researchgate.net This electrophilic character is a key consideration in the radical reactions of its parent alkenes. acs.org

Mechanistic Elucidation of Trifluoromethylation and Functionalization Reactions

Computational studies are vital for unraveling the complex mechanisms of reactions involving this compound, particularly those that proceed through highly reactive, short-lived intermediates.

Investigation of Radical Intermediates and Pathways

Many important functionalization reactions involving fluorinated compounds proceed via radical mechanisms. nih.gov Radical reactions typically occur in three phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: A radical initiator (like AIBN or a peroxide) or energy (light/heat) creates an initial radical species. For example, a radical initiator can abstract a hydrogen atom from the methyl group of this compound to form a resonance-stabilized allylic radical.

Propagation: This radical intermediate can then react with other molecules in a chain reaction. lumenlearning.com For example, the addition of a trifluoromethyl radical (•CF₃), often generated from reagents like CF₃I or Togni's reagent, to the double bond is a key propagation step in many trifluoromethylation reactions. nih.govorganic-chemistry.org Computational modeling can determine the preferred site of radical addition. The addition would likely occur at the less substituted C1 position, generating a more stable tertiary radical at the C2 position.

Termination: Two radical species combine to form a stable, non-radical product, ending the chain. lumenlearning.com

DFT calculations can model the geometries and stabilities of these radical intermediates, helping to explain the regioselectivity and stereoselectivity of such reactions. libretexts.org

Analysis of Transition States and Activation Barriers

For any proposed reaction mechanism, computational chemistry can identify the associated transition states (the highest energy point along a reaction coordinate) and calculate their energies. researchgate.net The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a critical factor determining the reaction rate. worktribe.comnih.gov

By comparing the activation barriers for competing pathways, chemists can predict which product is most likely to form (the kinetically favored product). For example, in the addition of a radical to this compound, DFT can calculate the activation barriers for addition at C1 versus C2. The pathway with the lower activation barrier will be the dominant one.

The table below shows hypothetical, illustrative activation barriers for competing radical addition steps, based on principles of radical stability.

Reaction StepRadical Intermediate FormedRelative Activation Barrier (Illustrative)Rationale
•CF₃ addition to C1Tertiary radical at C2LowerForms a more stable tertiary radical, stabilized by the methyl group.
•CF₃ addition to C2Primary radical at C1HigherForms a less stable primary radical.

This table is illustrative. Actual values would require specific DFT calculations.

Such analyses provide a quantitative basis for understanding reaction mechanisms and are indispensable for designing new, efficient synthetic methods. acs.org

Role of Catalysts in Reaction Mechanisms

Computational chemistry is an essential tool for elucidating the complex mechanisms of catalyzed reactions involving alkenes. For fluorinated olefins like this compound, transition-metal catalysts play a pivotal role in transformations such as hydroformylation. Density Functional Theory (DFT) calculations are frequently employed to map the entire catalytic cycle, identifying intermediates and transition states.

A key example is the hydroformylation of alkenes, which is a significant industrial process for producing aldehydes. researchgate.net While specific studies on this compound are not prevalent, the principles can be understood from studies on similar short-chain alkenes like propene and butene. researchgate.netwikipedia.org In these reactions, catalysts, often based on rhodium or platinum, facilitate the addition of a formyl group and a hydrogen atom across the double bond.

The mechanism, as revealed by computational studies, typically involves several key steps:

Olefin Coordination: The alkene coordinates to the metal center of the catalyst.

Insertion: The alkene inserts into a metal-hydride bond. This step is often crucial for determining the regioselectivity of the reaction (i.e., whether the linear or branched aldehyde is formed).

CO Insertion: A carbonyl group inserts into the metal-alkyl bond.

Reductive Elimination: The final aldehyde product is eliminated, regenerating the catalyst.

Computational models can predict the energy barriers for each step. For instance, in the Pt-Sn catalyzed hydroformylation of propene, DFT calculations have shown that the aldehyde reductive elimination is the rate-determining step. researchgate.net Furthermore, these calculations can accurately predict the regioselectivity by comparing the activation free energies for the formation of the linear versus the branched product. researchgate.net

Catalyst SystemSubstrateComputational MethodKey FindingPredicted l:b RatioReference
trans-[HPt(PPh3)2(SnCl3)]PropeneDFT (BP86)Reductive elimination is rate-determining.95:5 researchgate.net

This table illustrates how computational methods are used to analyze catalyst performance in hydroformylation, a reaction type applicable to this compound.

The electronic and steric properties of the substituents on the alkene, such as the trifluoromethyl and methyl groups in this compound, would significantly influence the energies of the transition states and, consequently, the reaction's outcome. The strong electron-withdrawing nature of the CF₃ group would likely affect the stability of the metal-alkyl intermediates, a factor that can be precisely modeled computationally.

Stereochemical and Conformational Analysis via Computational Methods

Computational methods are indispensable for analyzing the three-dimensional aspects of chemical reactions, including stereochemistry and conformational preferences.

Torquoselectivity is a form of stereoselectivity observed in electrocyclic reactions, describing the preference for the inward or outward rotation of substituent groups. researchgate.net This preference goes beyond the predictions of the Woodward-Hoffmann rules and is influenced by the electronic and steric nature of the substituents on the reacting system. researchgate.net

In the context of a substituted cyclobutene (B1205218) undergoing a thermal ring-opening reaction, the substituents can rotate in two different directions during the conrotatory process. Computational studies, often using electronic structure principles, can analyze the transition states associated with these different rotational paths. rsc.org The difference in the activation energies of these paths determines the degree of torquoselectivity.

For an alkene like this compound, if it were formed from the ring-opening of a corresponding cyclobutane (B1203170) derivative, the trifluoromethyl (an electron-withdrawing group) and methyl (an electron-donating group) substituents would exert significant influence. Studies on systems like 3-formylcyclobutene (B1251293) show that electron-withdrawing groups can favor an inward rotation. rsc.org Computational analysis of properties like hardness, polarizability, and electrophilicity along the reaction coordinate can provide a detailed understanding of the electronic factors governing this selectivity. rsc.org

Computational chemistry provides powerful tools for the a priori prediction of regioselectivity and stereoselectivity in organic reactions. acs.org By calculating the energies of all possible transition states leading to different isomers, the most likely product can be identified as the one formed via the lowest energy pathway.

For this compound, a key question in many of its reactions would be the regioselectivity of addition to the double bond. For example, in a radical addition reaction, the radical could add to either the C1 or C2 position. The stability of the resulting radical intermediate would determine the outcome. Computational methods can accurately calculate the energies of these intermediates and the transition states leading to them.

In reactions like hydroformylation, the regioselectivity (linear vs. branched aldehyde) is determined during the olefin insertion step. DFT calculations can model the transition states for both insertion pathways. The steric bulk of the methyl group at C2 and the electronic influence of the trifluoromethyl group at C4 would be critical factors. Computational studies on the aroylation of strained alkenes have shown that even subtle differences in strain and steric hindrance can be quantified to predict reaction outcomes. arxiv.org

Reaction TypeAlkene SubstituentsComputational FocusPredicted OutcomeReference
Radical Additionβ,β-disubstitutedTransition state energy calculationLower yield compared to monosubstituted alkene arxiv.org
HydroformylationTerminal AlkeneTransition state energy for linear vs. branched insertionFavorable formation of the linear aldehyde with appropriate ligands researchgate.net

This table provides examples of how computational predictions of selectivity are made for reactions involving substituted alkenes.

Solvation Effects in Fluorinated Organic Reactions

The solvent can play a crucial role in the outcome of a chemical reaction, influencing both kinetics and thermodynamics. Computational chemistry models these effects using either implicit solvent models (where the solvent is treated as a continuum) or explicit solvent models (where individual solvent molecules are included in the calculation).

For fluorinated organic compounds, understanding solvation is particularly important due to the unique interactions of fluorine atoms with solvent molecules. Computational studies on fluorinated electrolytes, for example, use Molecular Dynamics (MD) simulations and DFT calculations to investigate the solvation structure around ions and fluorinated molecules. These studies reveal that fluorinated ethers can have weak solvating power, leading to the formation of ion aggregates.

In the context of a reaction involving this compound, the solvent would interact with the molecule's dipole moment and, particularly, the electron-rich fluorine atoms. An explicit-implicit solvation model would be a powerful approach to study such a reaction. Here, a few solvent molecules are treated explicitly in the quantum mechanical calculation of the transition state, while the bulk solvent is represented by a polarizable continuum model. This approach has proven valuable for improving the accuracy of calculated energy barriers in both organocatalytic and transition-metal-catalyzed reactions.

Role of 4,4,4 Trifluoro 2 Methyl 1 Butene in Advanced Organic Synthesis As a Building Block

Precursor for Complex Fluorinated Organic Molecules

The introduction of trifluoromethyl groups (CF3) into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Consequently, the development of novel building blocks bearing this moiety is of significant interest. However, specific examples of 4,4,4-Trifluoro-2-methyl-1-butene being directly utilized as a precursor for complex fluorinated organic molecules are not readily found in the current body of scientific literature.

Construction of Fluoro-Containing Scaffolds

The construction of complex molecular frameworks is a cornerstone of modern organic synthesis. Fluorinated building blocks are often employed to create novel scaffolds with unique properties. cuny.edu While the potential for this compound to participate in reactions such as cycloadditions to form fluorinated carbocyclic and heterocyclic scaffolds is theoretically plausible, documented examples of such transformations are not available. The reactivity of the double bond in conjunction with the trifluoromethyl group could, in principle, be harnessed for various ring-forming reactions.

Synthesis of Multifunctionalized Compounds

The strategic placement of multiple functional groups on a molecule is crucial for developing compounds with tailored properties. While there is extensive research on the synthesis of multifunctionalized organofluorine compounds, there is no specific information detailing the use of this compound as a starting material for this purpose.

Application in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The incorporation of fluorine into these rings can lead to enhanced biological activity. researchgate.netunipa.it

Formation of Trifluoromethylated Heterocyclic Systems

The synthesis of trifluoromethylated heterocycles is a very active area of research. nih.govnih.govnih.gov Various methods exist for the introduction of the CF3 group into heterocyclic systems, often involving the use of trifluoromethyl-containing building blocks or direct trifluoromethylation reactions. nih.gov However, a survey of the literature does not provide specific instances of this compound being used as a reactant in the formation of trifluoromethylated heterocyclic systems. For instance, the synthesis of trifluoromethylated pyrazoles and isoxazoles typically involves the condensation of trifluoromethyl-β-diketones with hydrazines or hydroxylamine, respectively. researchgate.net While one could envision cycloaddition reactions of the double bond in this compound with various dipoles to generate five-membered heterocyclic rings, such as isoxazolidines or pyrazolidines, documented evidence of these specific reactions is not apparent.

Importance in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. targetmol.comcam.ac.ukmskcc.orgharvard.edubroadinstitute.org This approach often relies on the use of versatile building blocks that can be elaborated into a wide array of molecular scaffolds.

While fluorinated compounds are of interest in DOS, there is no specific mention in the scientific literature of this compound being employed as a key building block in any reported DOS library. The potential for its double bond and trifluoromethyl group to be exploited in various branching reaction pathways exists, but has not been documented.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Trifluoromethylated Olefin Chemistry

The synthesis of olefins bearing a trifluoromethyl group has advanced significantly, moving from harsh, stoichiometric methods to more elegant and efficient catalytic strategies. A dominant trend is the use of photoredox catalysis , which employs visible light to generate trifluoromethyl radicals from stable, readily available precursors like trifluoroiodomethane (CF₃I) or Togni's reagents under mild conditions. sioc-journal.cnorganic-chemistry.orgacs.org This approach offers high functional group tolerance and has been successfully applied to the direct trifluoromethylation of various alkenes. acs.orgorganic-chemistry.orgrsc.org

Another major frontier is the direct C-H functionalization of unactivated alkenes. sioc-journal.cn This atom-economical strategy avoids the need for pre-functionalized substrates, such as vinyl halides or boronic acids, streamlining synthetic pathways. nih.govnih.gov Palladium catalysis, in particular, has enabled the non-directed C-H alkenylation of arenes with trifluoromethylated styrenes, showcasing the power of modern ligand design to control reactivity and selectivity. nih.gov

Furthermore, the development of novel trifluoromethylating agents and the expansion of catalytic systems, including copper- and iron-based catalysts, are broadening the scope of accessible molecules. organic-chemistry.orgnih.gov These methods often provide complementary reactivity and selectivity to established palladium and photoredox systems. The resulting trifluoromethylated alkenes are not merely synthetic targets but are increasingly recognized as versatile synthetic building blocks , capable of undergoing a wide range of subsequent transformations to build molecular complexity. rsc.orgnih.govresearchgate.netrsc.org

Catalytic Method Catalyst/Reagent System Key Advantages Reference(s)
Photoredox Catalysis Ru(bpy)₃Cl₂ or Ir(ppy)₃ / CF₃I or Togni's ReagentMild conditions, high functional group tolerance, uses visible light. sioc-journal.cnorganic-chemistry.orgacs.orgacs.org
Copper-Catalyzed Cu(I) or Cu(II) / Electrophilic CF₃⁺ reagentsUses inexpensive copper catalysts, versatile for Cvinyl–CF₃ bond formation. nih.govrsc.org
Palladium-Catalyzed Pd(0)/Pd(II) / Ligands (e.g., tBuXPhos)High efficiency, broad substrate scope for cross-coupling and C-H functionalization. nih.govresearchgate.netmit.edu
Organocatalysis Tri(9-anthryl)borane / CF₃IMetal-free, mild conditions. organic-chemistry.org

Challenges and Opportunities in the Synthesis of 4,4,4-Trifluoro-2-methyl-1-butene

While general methods for synthesizing trifluoromethylated olefins are advancing, the specific synthesis of this compound presents distinct challenges that highlight key areas for future research.

Challenges:

Regioselectivity: A primary hurdle is the precise installation of both the trifluoromethyl group and the methyl group onto the butene scaffold. For instance, a direct trifluoromethylation of 2-methyl-1-butene (B49056) would likely face competition between addition at the C1 and C3 positions and potential allylic C-H functionalization, leading to a mixture of isomers that are difficult to separate. Controlling regioselectivity in the functionalization of unsymmetrical alkenes remains a significant challenge. nih.govmdpi.com

Precursor Availability and Synthetic Strategy: Devising a synthetic route from simple, inexpensive starting materials is critical. A plausible, though multi-step, approach could involve the reaction of a trifluoromethyl ketone with a phosphonium (B103445) ylide (Wittig reaction) or a Horner-Wadsworth-Emmons reagent. However, the synthesis of the required trifluoromethylated ketone precursor itself can be complex.

Competing Reaction Pathways: Hydrofunctionalization of trifluoromethyl alkenes can be problematic, as the strong electron-withdrawing nature of the CF₃ group can promote side reactions like β-fluoride elimination after an initial nucleophilic addition. researchgate.net

Opportunities:

Development of Novel Catalytic Systems: The synthesis of this specific molecule provides an opportunity to develop new catalysts with superior regiocontrol. A bespoke palladium catalyst with a highly tailored ligand or a shape-selective organocatalyst could potentially direct the trifluoromethyl group to the desired position exclusively. nih.govacs.org

New Building Block Approaches: The development of novel organometallic reagents, such as a "4,4,4-trifluoro-2-methylbut-1-enyl" equivalent, could enable its direct installation via cross-coupling reactions. The recent development of potassium trifluoromethylvinyl trifluoroborate as a stable, effective reagent for vinylation serves as a powerful precedent for this type of innovation. rsc.orgnih.gov

Flow Chemistry: Continuous flow processes could offer enhanced control over reaction parameters (temperature, pressure, mixing) and reaction times, potentially minimizing side product formation and improving the yield of the desired isomer. rsc.org

Advancements in Mechanistic Understanding and Catalysis

A deeper understanding of reaction mechanisms is crucial for overcoming the synthetic challenges associated with trifluoromethylated olefins. For many of the modern synthetic methods, detailed mechanistic studies, often combining experimental and computational approaches, have been pivotal.

Radical Pathways: Many photoredox and copper-catalyzed reactions are understood to proceed through a radical mechanism. nih.gov Typically, the catalyst or photosensitizer facilitates the generation of a trifluoromethyl radical (•CF₃) from a precursor. This electrophilic radical then adds across the alkene double bond to form a stabilized radical intermediate, which is subsequently oxidized or undergoes hydrogen atom transfer to yield the final product. nih.govnih.gov

Organometallic Cycles: In palladium-catalyzed reactions, the mechanism typically involves a well-defined catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. nih.govresearchgate.net The choice of ligand is paramount, as it directly influences the steric and electronic environment of the metal center, thereby controlling the efficiency and selectivity of each step in the cycle. mit.eduacs.org

Computational Insights: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping reaction energy profiles, identifying transition states, and explaining observed selectivities. nih.govnih.gov For fluorinated compounds, these calculations can illuminate the subtle electronic effects and non-covalent interactions involving fluorine that govern reactivity.

Innovations in Analytical and Computational Characterization

The unique properties of the fluorine atom necessitate specialized analytical techniques for the unambiguous characterization of molecules like this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and direct method for analyzing organofluorine compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. rsc.org Its large chemical shift dispersion (~800 ppm) provides excellent signal resolution, often allowing for the clear identification of different fluorine environments within a molecule and its impurities. rsc.orgscholaris.ca Furthermore, the absence of natural background signals makes ¹⁹F NMR ideal for analyzing complex environmental and biological samples with high sensitivity. acs.orgacs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and to deduce structural information from fragmentation patterns. High-resolution mass spectrometry provides exact mass measurements, confirming the elemental composition. numberanalytics.com

Computational Characterization: Quantum chemical calculations are increasingly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. This aids in structure elucidation by comparing experimental data with calculated spectra, which is especially useful for distinguishing between complex isomers.

Technique Information Provided Advantages for Fluorinated Compounds Reference(s)
¹⁹F NMR Structural information, quantification, purity analysis.High sensitivity, large chemical shift range, no background signal. rsc.orgscholaris.caacs.org
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Confirms presence of fluorine through mass deficit/isotopic patterns. numberanalytics.com
IR Spectroscopy Presence of functional groups.C-F bond vibrations give characteristic signals. numberanalytics.com
Computational Chemistry Predicted spectra, conformational analysis, reaction energetics.Helps interpret complex spectra and understand electronic properties. nih.govnih.gov

Potential for Novel Synthetic Applications

While specific applications for this compound have not been extensively explored, its structure suggests significant potential as a valuable building block in several high-value sectors.

Medicinal Chemistry and Agrochemicals: The trifluoromethyl group is a privileged moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com this compound could serve as a unique synthon to introduce the 3,3,3-trifluoro-2-methylpropyl group into bioactive scaffolds. This structural motif could be used to fine-tune the properties of drug candidates or to develop new pesticides with improved efficacy. nih.govresearchgate.netresearchgate.net

Materials Science: Fluorinated olefins are essential monomers for producing high-performance fluoropolymers, which are valued for their exceptional thermal stability and chemical resistance. numberanalytics.comresearchgate.net Polymerization of this compound could yield novel polymers with tailored properties. The presence of the methyl group could influence polymer chain packing and physical characteristics like glass transition temperature and solubility, potentially leading to new materials for electronics, coatings, or membranes. rsc.orgman.ac.uk

Versatile Chemical Intermediate: The terminal double bond of the molecule is a handle for a wide array of chemical transformations. It can participate in cycloaddition reactions to form complex ring systems, undergo oxidative cleavage to produce trifluoromethylated ketones, or be subjected to various hydrofunctionalization reactions (e.g., hydroamination, hydroetherification) to access a diverse range of other fluorinated compounds. rsc.orgresearchgate.netnih.gov This versatility makes it a potentially powerful intermediate for accessing novel chemical space.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.